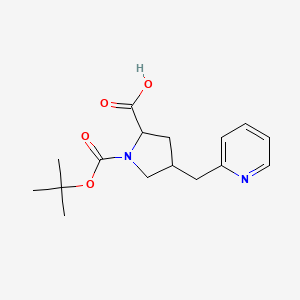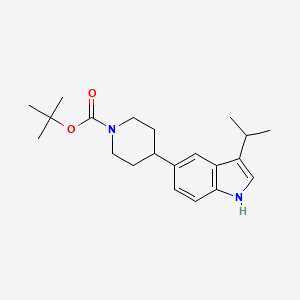![molecular formula C17H16N2O6 B12951901 (6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)
(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin: (let’s call it “DDDN” for brevity) belongs to the class of polycyclic aromatic compounds. Its structure features two fused benzene rings, nitro groups, and a dioxonin bridge. DDDN’s unique arrangement makes it an intriguing subject for research.
Métodos De Preparación
Synthetic Routes::
Nitration of Dibenzo[f,h][1,5]dioxonin: DDDN is synthesized by nitration of dibenzo[f,h][1,5]dioxonin
Reduction of Nitro Groups: The resulting dinitro compound undergoes reduction (often catalyzed by palladium on carbon or other reducing agents) to yield DDDN.
Industrial Production:: DDDN is not produced industrially in large quantities due to its specialized applications. research laboratories synthesize it for scientific investigations.
Análisis De Reacciones Químicas
Reactions::
Reduction: DDDN can be selectively reduced to form the corresponding amino compound.
Substitution: The nitro groups can undergo substitution reactions (e.g., halogenation) to modify DDDN’s properties.
Nitration: HNO₃, sulfuric acid (H₂SO₄), and low temperatures.
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂), and a solvent (e.g., ethanol).
Substitution: Halogens (e.g., chlorine, bromine).
Major Products:: The major product of DDDN’s reduction is the amino derivative, while substitution reactions yield various halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry::
Organic Synthesis: DDDN serves as a building block for designing novel organic molecules.
Electron Transport Materials: Its π-conjugated system makes it useful in organic electronics.
Antibacterial Properties: Some derivatives exhibit antibacterial activity.
Biological Probes: Researchers use DDDN-based compounds as fluorescent probes in cell imaging.
Dye Synthesis: DDDN derivatives contribute to the development of dyes and pigments.
Materials Science: Its unique structure inspires materials research.
Mecanismo De Acción
DDDN’s effects depend on its specific derivatives. For example, antibacterial activity may involve disrupting bacterial membranes or inhibiting enzymes. Further studies are needed to unravel precise mechanisms.
Comparación Con Compuestos Similares
DDDN’s uniqueness lies in its dioxonin bridge and nitro groups. Similar compounds include dibenzo[f,h][1,5]dioxonin derivatives, but none match DDDN’s exact structure.
Propiedades
Fórmula molecular |
C17H16N2O6 |
|---|---|
Peso molecular |
344.32 g/mol |
Nombre IUPAC |
9,11-dimethyl-3,17-dinitro-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(17),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C17H16N2O6/c1-10-9-11(2)25-15-8-4-6-13(19(22)23)17(15)16-12(18(20)21)5-3-7-14(16)24-10/h3-8,10-11H,9H2,1-2H3 |
Clave InChI |
XZBBUJCXCXCMQL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OC2=CC=CC(=C2C3=C(C=CC=C3O1)[N+](=O)[O-])[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12951821.png)
![Methyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B12951824.png)
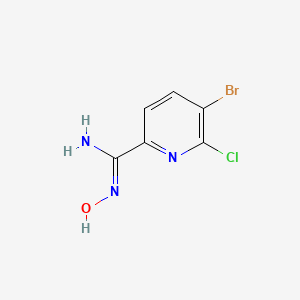
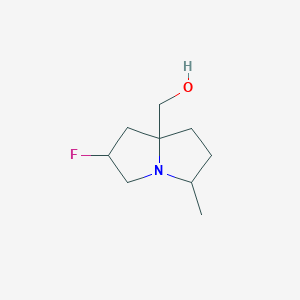
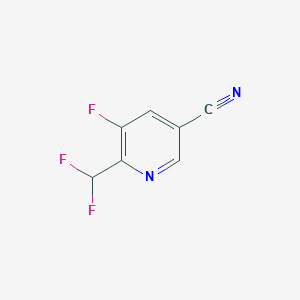
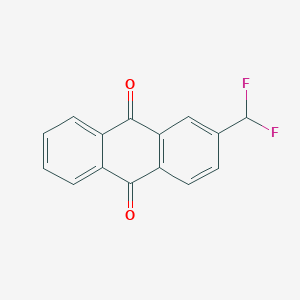
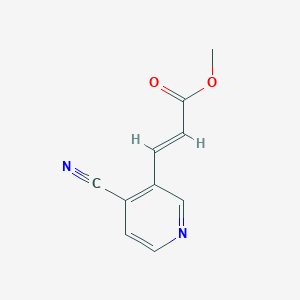

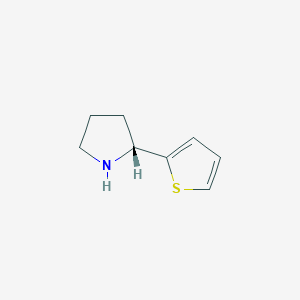
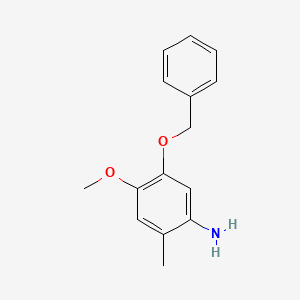
![Methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B12951877.png)
![Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12951879.png)
